Tert-butyl 3,3-difluoropiperidine-1-carboxylate
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Overview
Description
Tert-butyl 3,3-difluoropiperidine-1-carboxylate is an organic compound with the molecular formula C10H17F2NO2. It is a derivative of piperidine, a six-membered nitrogen-containing heterocycle, and features two fluorine atoms at the 3-position and a tert-butyl ester group at the 1-position. This compound is known for its stability and is used as an intermediate in organic synthesis .
Preparation Methods
The synthesis of tert-butyl 3,3-difluoropiperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and fluorinating agents.
Fluorination: The piperidine is reacted with fluorinating agents to introduce the fluorine atoms at the 3-position.
Esterification: The resulting difluoropiperidine is then esterified with tert-butyl chloroformate to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Tert-butyl 3,3-difluoropiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common reagents used in these reactions include nucleophiles for substitution, acids or bases for hydrolysis, and oxidizing or reducing agents for redox reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 3,3-difluoropiperidine-1-carboxylate is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with improved stability and bioavailability.
Industry: It is employed in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3,3-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The tert-butyl ester group provides steric hindrance, influencing the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Tert-butyl 3,3-difluoropiperidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate: This compound features a bromomethyl group at the 4-position, which can undergo different reactions compared to the parent compound.
Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: This compound has a ketone group at the 4-position, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl ester group, which confer distinct chemical properties and reactivity.
Biological Activity
Tert-butyl 3,3-difluoropiperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological implications, synthesis, and interaction with biological targets.
Structural Overview
The compound features a piperidine ring with two fluorine atoms at the 3-position and a tert-butyl ester at the carboxylate end. This configuration enhances its lipophilicity and potential binding affinity to various biological targets, making it a candidate for drug development.
While specific mechanisms of action for this compound have not been fully elucidated, preliminary studies suggest that it may interact with receptors and enzymes involved in neurotransmission and metabolic pathways. The difluorinated structure is hypothesized to enhance selectivity and binding affinity towards these targets .
Biological Activity
The compound has shown significant biological activity in several studies:
- Binding Affinity : Interaction studies indicate that this compound may exhibit high binding affinity for various receptors, although specific targets remain to be confirmed.
- Cell Proliferation Inhibition : In vitro assays have demonstrated its potential to inhibit cell proliferation in cancer cell lines, suggesting a role in anticancer therapies .
Case Studies
- Anticancer Activity : In a study examining the effects of similar compounds on cancer cell lines, it was noted that modifications to the piperidine structure could lead to improved efficacy against specific types of tumors. For instance, compounds with difluorinated piperidine rings showed enhanced potency against MDA-MB-231 triple-negative breast cancer cells compared to non-cancerous cell lines .
- Enzyme Interactions : Research indicates that fluorinated piperidines can interact with enzymes involved in metabolic pathways. The presence of fluorine atoms may influence the enzyme's active site, potentially leading to altered catalytic activity.
Synthesis and Experimental Conditions
The synthesis of this compound typically involves several key steps:
Properties
IUPAC Name |
tert-butyl 3,3-difluoropiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO2/c1-9(2,3)15-8(14)13-6-4-5-10(11,12)7-13/h4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDWLNLSKQNMGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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